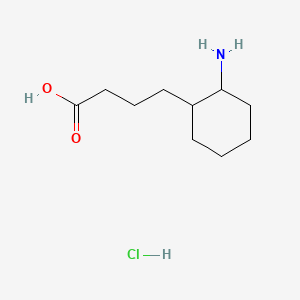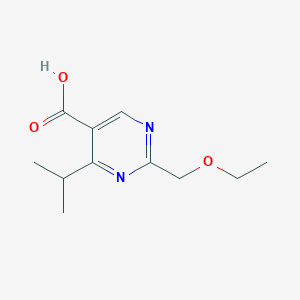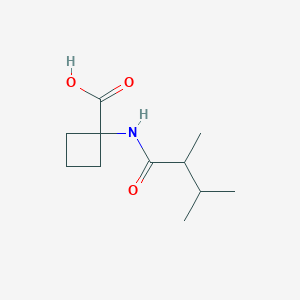
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that features an imidazole ring substituted with an ethyl group at the second position and a methylamino group at the second position of the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Ethylation: The imidazole ring is then ethylated at the second position using ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Chain: The ethylated imidazole is then reacted with acrylonitrile to introduce the propanoic acid chain.
Methylamination: The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl imidazole derivatives.
科学研究应用
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid: Lacks the ethyl group on the imidazole ring.
3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid: Has a methyl group instead of an ethyl group on the imidazole ring.
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: Lacks the methylamino group.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the ethyl group on the imidazole ring and the methylamino group on the propanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-8-11-4-5-12(8)6-7(10-2)9(13)14/h4-5,7,10H,3,6H2,1-2H3,(H,13,14) |
InChI 键 |
QOHGYCKEJCPRGT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CC(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
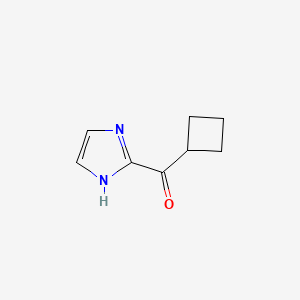

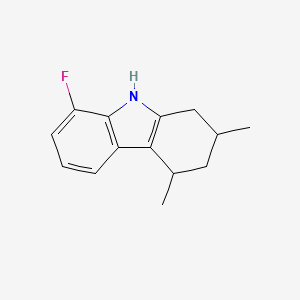
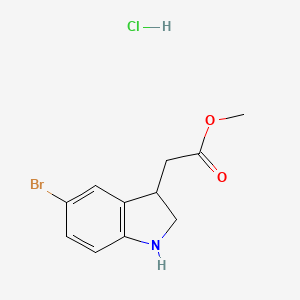
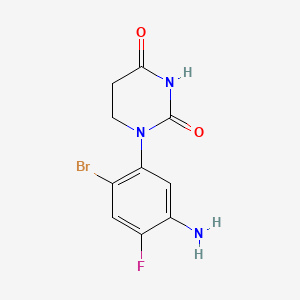
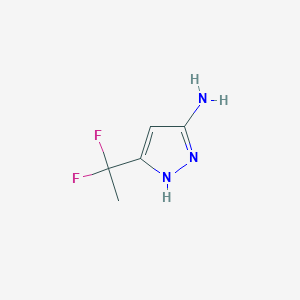
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)
